molecular formula C11H20N2O6S B3170065 4-Methanesulfonyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester CAS No. 939997-64-5

4-Methanesulfonyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester

Cat. No. B3170065
CAS RN: 939997-64-5
M. Wt: 308.35 g/mol
InChI Key: SJUXSKMCWBAOPN-UHFFFAOYSA-N
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Description

“4-Methanesulfonyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester” is a chemical compound that contains a total of 40 bonds, including 20 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring and several functional groups, including a carboxylic acid, a (thio-) carbamate, a hydroxyl group, and a sulfonamide .

Scientific Research Applications

Chiral Sulfinamides in Synthesis

Chiral sulfinamides, like tert-butanesulfinamide, play a significant role in the stereoselective synthesis of amines and their derivatives, including N-heterocycles. These methodologies offer access to piperidines, pyrrolidines, azetidines, and their fused derivatives, important in natural products and therapeutics (R. Philip et al., 2020).

Piperazine and its Analogues

Piperazine, a six-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry, serving as a core structure in various drugs with diverse pharmacological activities. Its derivatives have shown potency against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains (P. Girase et al., 2020).

Sulfonyl Groups in Pharmaceuticals

Alkyl esters of alkyl and aryl sulfonic acids in pharmaceuticals pose challenges due to potential genotoxic impurities. The control and analysis of these substances in active pharmaceutical ingredients (APIs) require sophisticated analytical methodologies. Sulfonic acids are crucial in pharmaceutical R&D, serving as counter-ions in salt formation and as reagents or catalysts in drug synthesis (D. Elder et al., 2008).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O6S/c1-11(2,3)19-10(16)13-6-5-12(20(4,17)18)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUXSKMCWBAOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159056
Record name 1-(1,1-Dimethylethyl) 4-(methylsulfonyl)-1,2-piperazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939997-64-5
Record name 1-(1,1-Dimethylethyl) 4-(methylsulfonyl)-1,2-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939997-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-(methylsulfonyl)-1,2-piperazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 mmol of Piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester were dissolved in 20 ml methylenchloride. 1.05 eq of DIPEA and mesylchloride were added. The reaction mixture was stirred at room temperature for 30 min. The product was extracted from etylacetate/water. The crude material was redissolved in methanol and treated with 2N NaOH. The reaction mixture was stirred at room temperature for 2 h. The mixture was neutralized with HCl and the product isolated via extraction from ethylacetate/water.
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10 mmol
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20 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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